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molecular formula C15H27FN2O2 B8616818 1,1-Dimethylethyl 4-fluoro-1,4'-bipiperidine-1'-carboxylate

1,1-Dimethylethyl 4-fluoro-1,4'-bipiperidine-1'-carboxylate

Cat. No. B8616818
M. Wt: 286.39 g/mol
InChI Key: BFKGLIJNIFBXBL-UHFFFAOYSA-N
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Patent
US08658636B2

Procedure details

A mixture of 1,1-dimethylethyl 4-fluoro-1,4′-bipiperidine-1′-carboxylate (0.300 g, 1.047 mmol) in 10 mL of 4N HCl/dioxane was stirred at room temperature for 18 h. The solid material was collected by filtration, washed with ether and dried to afford 4-fluoro-1,4′-bipiperidine (0.261 g, 96% yield). MS (m/z) 187 (M+H+).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]1[CH2:7][CH2:6][N:5]([CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[CH2:4][CH2:3]1>Cl.O1CCOCC1>[F:1][CH:2]1[CH2:3][CH2:4][N:5]([CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC1CCN(CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
Cl.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid material was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1CCN(CC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.261 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 133.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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